molecular formula C12H5Cl3O2 B12568954 3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione CAS No. 217500-24-8

3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione

Cat. No.: B12568954
CAS No.: 217500-24-8
M. Wt: 287.5 g/mol
InChI Key: QALIEMTZNXVIDU-UHFFFAOYSA-N
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Description

3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione is a polychlorinated biphenyl (PCB) compound. PCBs are a group of synthetic organic chemicals that contain 1-10 chlorine atoms attached to biphenyl, which is a molecule composed of two benzene rings. This compound is known for its stability and resistance to breakdown, making it persistent in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione typically involves the chlorination of biphenyl compounds. One common method includes the use of a Friedel-Crafts acylation reaction followed by chlorination. The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and a chlorinating agent like chlorine gas (Cl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where biphenyl is treated with chlorine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions on the biphenyl ring .

Chemical Reactions Analysis

Types of Reactions

3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce partially dechlorinated biphenyls .

Scientific Research Applications

3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione exerts its effects involves its interaction with cellular components. It is known to inhibit the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction affects various molecular pathways and can lead to disruptions in biological rhythms.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,4’-Trichlorobiphenyl
  • 2,4,6-Trichlorobiphenyl
  • 2,3’,5-Trichlorobiphenyl
  • 2,4’,5-Trichlorobiphenyl

Uniqueness

3’,4’,5’-Trichloro[1,1’-biphenyl]-2,5-dione is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological activity. Compared to other trichlorobiphenyls, it has distinct properties that make it a valuable compound for studying the environmental and health impacts of PCBs .

Properties

CAS No.

217500-24-8

Molecular Formula

C12H5Cl3O2

Molecular Weight

287.5 g/mol

IUPAC Name

2-(3,4,5-trichlorophenyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H5Cl3O2/c13-9-3-6(4-10(14)12(9)15)8-5-7(16)1-2-11(8)17/h1-5H

InChI Key

QALIEMTZNXVIDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C(=CC1=O)C2=CC(=C(C(=C2)Cl)Cl)Cl

Origin of Product

United States

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